molecular formula C25H23N3O3S2 B2455434 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)benzamide CAS No. 886927-79-3

4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)benzamide

Cat. No.: B2455434
CAS No.: 886927-79-3
M. Wt: 477.6
InChI Key: NPUPJLKPVCQOSE-UHFFFAOYSA-N
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Description

4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)benzamide is a complex organic compound with applications across various scientific disciplines. Its unique structure features a dihydroquinoline moiety, a sulfonyl group, and a benzo[d]thiazole, making it a versatile molecule for research in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound generally involves a multi-step process. The preparation often starts with the formation of the dihydroquinoline ring through cyclization reactions, followed by the introduction of the sulfonyl group via sulfonation. The final step usually involves coupling the benzo[d]thiazole moiety to complete the benzamide structure. Common reagents include quinoline derivatives, sulfonyl chlorides, and various coupling agents under controlled conditions like specific temperatures and pH levels.

Industrial Production Methods

Industrial production might leverage more efficient catalytic processes to streamline the synthesis. This can involve using specific catalysts to facilitate the cyclization and coupling reactions, as well as continuous flow techniques to enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, particularly at the quinoline and thiazole rings, yielding oxides and other derivatives.

  • Reduction: : Reduction reactions can target the sulfonyl group to produce sulfoxides or sulfonamides.

  • Substitution: : Substitution reactions are common, especially at the benzamide and quinoline sites, where various substituents can be introduced to modify the compound's properties.

Common Reagents and Conditions

Oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents are frequently used. Reaction conditions vary but often involve solvents like dichloromethane or ethanol, with temperatures ranging from room temperature to 100°C.

Major Products

Scientific Research Applications

4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)benzamide has wide-ranging applications:

  • Chemistry: : Used as a precursor for synthesizing complex organic molecules.

  • Biology: : Investigated for its potential as an enzyme inhibitor or a binding agent in biochemical assays.

  • Medicine: : Explored for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.

  • Industry: : Utilized in the development of new materials with specific chemical properties, such as polymers or coatings.

Mechanism of Action

The compound's mechanism of action involves its ability to interact with specific molecular targets:

  • Molecular Targets and Pathways: : It binds to enzymes or receptors, inhibiting their activity or altering signal transduction pathways. For instance, it can inhibit key enzymes in metabolic pathways or block receptor sites, preventing the activation of specific biological responses.

Comparison with Similar Compounds

Similar compounds include:

  • 4-(1,2,3,4-tetrahydroquinolin-4-ylsulfonyl)-N-(benzothiazol-2-yl)benzamide

  • 4-((2,3-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5-methylbenzo[d]thiazol-2-yl)benzamide

Uniqueness

The uniqueness of 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)benzamide lies in its combination of structural moieties, which provide a distinct set of chemical properties and biological activities not seen in other similar compounds.

Hope this breakdown was helpful

Properties

IUPAC Name

4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O3S2/c1-16-14-21-23(15-17(16)2)32-25(26-21)27-24(29)19-9-11-20(12-10-19)33(30,31)28-13-5-7-18-6-3-4-8-22(18)28/h3-4,6,8-12,14-15H,5,7,13H2,1-2H3,(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPUPJLKPVCQOSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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